10-(Phenylsulfanyl)-5-cyclodecen-1-one
Description
4-PSB-2 (Figure 1A) is a lipophilic small molecule (MW: 180 g/mol) derived from soft coral Cladiella australis. It exhibits anti-inflammatory and neuroprotective properties by suppressing pro-inflammatory mediators (TNF-α, COX-2, and iNOS) and enhancing synaptic plasticity markers (PSD-95, dendritic spine density, and LTP) in Alzheimer’s disease (AD) models. Its molecular structure includes a phenylsulfanyl group and ketone moieties, enabling blood-brain barrier penetration and interactions with inflammatory pathways.
Properties
Molecular Formula |
C16H20OS |
|---|---|
Molecular Weight |
260.4g/mol |
IUPAC Name |
(5E)-10-phenylsulfanylcyclodec-5-en-1-one |
InChI |
InChI=1S/C16H20OS/c17-15-12-8-3-1-2-4-9-13-16(15)18-14-10-6-5-7-11-14/h1-2,5-7,10-11,16H,3-4,8-9,12-13H2/b2-1+ |
InChI Key |
ZKBWYACTIRITFF-OWOJBTEDSA-N |
SMILES |
C1CC=CCCCC(=O)C(C1)SC2=CC=CC=C2 |
Isomeric SMILES |
C1C/C=C/CCCC(=O)C(C1)SC2=CC=CC=C2 |
Canonical SMILES |
C1CC=CCCCC(=O)C(C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Table 1 : Molecular descriptors of 4-PSB-2 and analogs
Key Findings :
- Lipophilicity : 4-PSB-2 (MlogP: 1.2) is less lipophilic than BAY 11-7082 (MlogP: 2.8) but more brain-penetrant than polar compounds like silybin (TPSA: 151.3 Ų).
- Structural Similarities : Both 4-PSB-2 and BAY 11-7082 contain reactive groups (ketones vs. cyanide) that suppress NF-κB-mediated inflammation.
Functional Comparisons in AD Models
Table 2 : Pharmacological effects of 4-PSB-2 and analogs in AD models
Key Findings :
- Anti-Inflammatory Efficacy: 4-PSB-2 uniquely reduces TNF-α, COX-2, and iNOS in neurons, astrocytes, and microglia, unlike NSAIDs that broadly inhibit COX enzymes.
- Synaptic Restoration : 4-PSB-2 increases hippocampal PSD-95 (+40% vs. controls) and dendritic spine density (+30%), outperforming silybin, which only modestly improves synaptophysin.
Mechanism of Action Comparison
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